molecular formula C18H16BrClN2 B3155863 6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 812649-21-1

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B3155863
CAS RN: 812649-21-1
M. Wt: 375.7 g/mol
InChI Key: FQRDSPVFTDFKQY-UHFFFAOYSA-N
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Description

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (BCT) is an organic compound with a wide range of scientific applications. BCT has been studied for its ability to act as a synthetic reagent, as a pharmacological tool, and as a biochemical and physiological agent. BCT has been widely used in laboratory experiments and is known for its unique properties, such as its high solubility in water and its low toxicity.

Scientific Research Applications

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the synthesis of DNA and RNA, and its inhibition can lead to the inhibition of cell growth. This compound has also been studied for its potential to act as an inhibitor of the enzyme glutathione-S-transferase (GST). GST is an important enzyme in the detoxification of certain compounds, and its inhibition can lead to the inhibition of cell growth. Additionally, this compound has been studied for its potential to act as a synthetic reagent in organic synthesis.

Mechanism of Action

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its ability to act as an inhibitor of the enzymes DHFR and GST. The mechanism of action of this compound is not fully understood, but it is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This binding prevents the enzyme from catalyzing its reaction, leading to the inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of the enzymes DHFR and GST. DHFR is an important enzyme in the synthesis of DNA and RNA, and its inhibition can lead to the inhibition of cell growth. GST is an important enzyme in the detoxification of certain compounds, and its inhibition can lead to the inhibition of cell growth. Additionally, this compound has been studied for its potential to act as a synthetic reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several advantages for laboratory experiments. It is highly soluble in water, making it easy to use in aqueous solutions. It is also non-toxic and has a low boiling point, making it easy to handle and store. Additionally, this compound is relatively inexpensive and readily available. However, this compound also has some limitations. It has a relatively low yield, making it difficult to obtain large amounts of the compound. Additionally, this compound is sensitive to light, making it difficult to store for long periods of time.

Future Directions

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of potential applications, and there are many potential future directions for research. This compound could be studied further for its potential to act as an inhibitor of the enzymes DHFR and GST. Additionally, this compound could be studied for its potential to act as a synthetic reagent in organic synthesis. This compound could also be studied for its potential to act as an inhibitor of other enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, this compound could be studied for its potential to act as a drug or a therapeutic agent. Finally, this compound could be studied for its potential to act as a catalyst in organic reactions.

properties

IUPAC Name

6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRDSPVFTDFKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

6-Bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine was prepared from 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (100 mg, 0.38 mmol) and 4-chloroaniline (97 mg, 0.76 mmol) in a similar manner as described in Example 13 to give 29 mg (20%) of an off-white solid. 1H-NMR (DMSO-d6): δ 11.07 (s, 1H), 7.56 (s, 1H), 7.23 (d, 1H), 7.13-7.08 (m, 3H), 6.71 (d, 2H), 6.20 (d, 1H), 4.76-4.72 (m, 1H), 2.68-2.54 (m, 2H), 1.99-1.85 (m, 2H), 1.80-1.74 (m, 2H); MS m/z (M−1) 373, 375.
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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